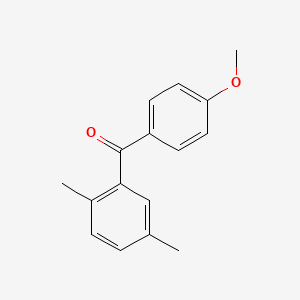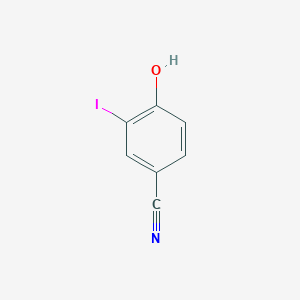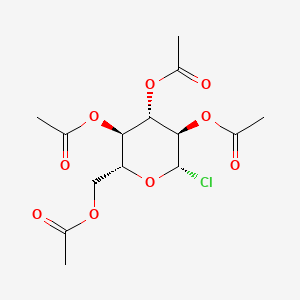
Ethyl 3,5-dibromo-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,5-dibromo-1H-indole-2-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an irritant with the formula C₁₁H₉Br₂NO₂ .
Synthesis Analysis
The synthesis of indole derivatives, including Ethyl 3,5-dibromo-1H-indole-2-carboxylate, has been a topic of interest in recent years due to their significant role in cell biology and their potential as biologically active compounds for the treatment of various disorders .
Molecular Structure Analysis
The molecular structure of Ethyl 3,5-dibromo-1H-indole-2-carboxylate is complex and can be analyzed using various physical and spectroscopic methods . The InChI code for this compound is 1S/C11H9Br2NO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 .
Physical And Chemical Properties Analysis
Ethyl 3,5-dibromo-1H-indole-2-carboxylate has a molecular weight of 347.02 g/mol and a melting point of 190-192 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis of Indole Derivatives
Indole derivatives, including Ethyl 3,5-dibromo-1H-indole-2-carboxylate, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in the treatment of various disorders .
Biologically Active Compounds
Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . They show various biologically vital properties .
CRTH2 Receptor Antagonists
Ethyl 3,5-dibromo-1H-indole-2-carboxylate can be used in the preparation of CRTH2 receptor antagonists . These antagonists are used in the treatment of allergic inflammation and asthma.
Indoleamine 2,3-dioxygenase (IDO) Inhibitors
This compound is also used in the synthesis of IDO inhibitors . IDO inhibitors are a class of drugs that can suppress the immune system and are being researched for their potential use in cancer treatment.
Cannabinoid CB1 Receptor Antagonists
It is used in the preparation of Cannabinoid CB1 receptor antagonists . These antagonists can potentially be used in the treatment of obesity and related metabolic disorders.
Inhibitors of Human Reticulocyte 15-Lipoxygenase-1
This compound is used in the synthesis of inhibitors of Human Reticulocyte 15-Lipoxygenase-1 . These inhibitors are being researched for their potential use in the treatment of inflammation and cancer.
Antihypertriglyceridemic Agents
Ethyl 3,5-dibromo-1H-indole-2-carboxylate is used in the preparation of N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents . These agents can potentially be used in the treatment of high blood triglyceride levels.
Antiproliferative Agents
This compound is used as an antiproliferative agent against human leukemia K562 cells . This suggests its potential use in the treatment of leukemia.
Safety and Hazards
Wirkmechanismus
Target of Action
Ethyl 3,5-dibromo-1H-indole-2-carboxylate is a complex compound with potential biological activity. Indole derivatives, in general, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, which suggests that they may have diverse effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
ethyl 3,5-dibromo-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCUTBIAGPRORJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455984 |
Source


|
| Record name | Ethyl 3,5-dibromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77185-78-5 |
Source


|
| Record name | Ethyl 3,5-dibromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

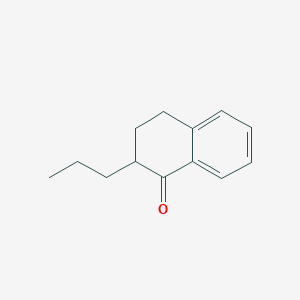

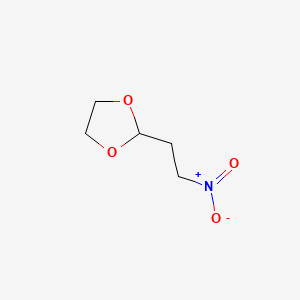
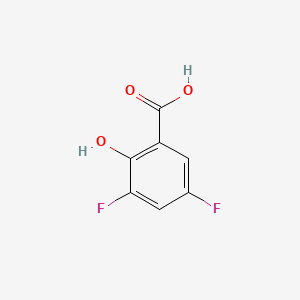

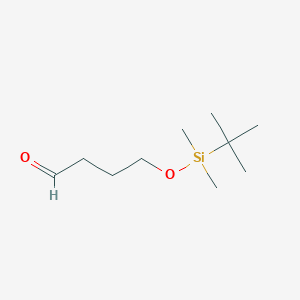
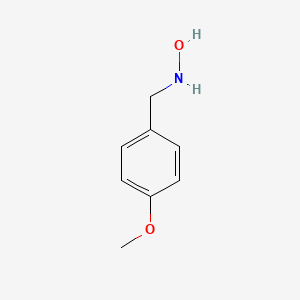
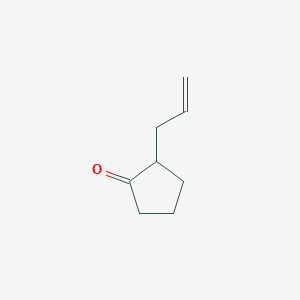
![Spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B1313615.png)
![6'-Chloro-[2,3']bipyridinyl](/img/structure/B1313617.png)

